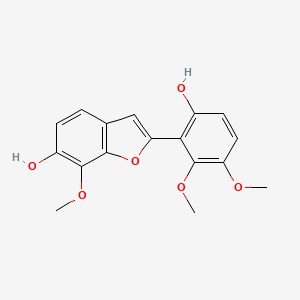

Lespedezavirgatol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

2-(6-hydroxy-2,3-dimethoxyphenyl)-7-methoxy-1-benzofuran-6-ol |

InChI |

InChI=1S/C17H16O6/c1-20-12-7-6-10(18)14(17(12)22-3)13-8-9-4-5-11(19)16(21-2)15(9)23-13/h4-8,18-19H,1-3H3 |

InChI Key |

FGESOIUBZYZKLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C2=CC3=C(O2)C(=C(C=C3)O)OC)OC |

Synonyms |

lespedezavirgatol |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Relevance

Natural Sources and Plant Taxonomy

The primary known source of Lespedezavirgatol is the plant species Lespedeza virgata, a member of the extensive Fabaceae family. The study of this compound is intrinsically linked to the botanical and chemical characteristics of this plant genus.

Isolation from Lespedeza virgata (Thunb.) DC.

This compound has been identified through the chemical analysis of Lespedeza virgata. A study focused on the flavonoid content of this plant led to the isolation and identification of eight distinct flavonoid compounds from the aerial parts of the plant. The constituents were extracted using ethanol (B145695) and purified via column chromatography. Among the identified flavonoids were tricin, kaempferol, apigenin, kaempferitrin, morin, luteolin, quercetin-3-O-alpha-L-rhamnoside, and chrysoeriol-7-rutinoside nih.gov. While the specific compound "this compound" is not explicitly named in this study, the isolated flavonoids represent the chemical building blocks and related structures that define this class of compounds found in Lespedeza virgata.

Association with the Genus Lespedeza and Fabaceae Family

The genus Lespedeza, a member of the pea family (Fabaceae), comprises approximately 45 species of flowering plants. wikipedia.org These plants, commonly known as bush clovers, are recognized for their significant production of polyphenolic compounds, including a wide array of flavonoids. nih.govnih.gov The Fabaceae family is well-documented for its rich and diverse secondary metabolite profiles, which play crucial roles in the plants' interactions with their environment. researcher.liferesearchgate.net

The presence of a variety of flavonoids across different Lespedeza species underscores the chemotaxonomic significance of these compounds within the genus. For instance, phytochemical investigations of Lespedeza cuneata have revealed the presence of numerous flavonoids, lignans, and other bioactive constituents. mdpi.comresearchgate.netresearchgate.netnih.gov Similarly, Lespedeza bicolor and Lespedeza capitata are known to contain a rich assortment of polyphenols, including rutin, hyperoside, kaempferol-3-O-rutinoside, quercetin, and chlorogenic acid. nih.govmdpi.comrevmedchir.romdpi.compreprints.org This widespread occurrence of flavonoids and related phenolic compounds throughout the Lespedeza genus highlights a conserved biosynthetic pathway and suggests a common evolutionary lineage where these compounds contribute to the fitness of the species.

Geographic Distribution of Source Organisms

The genus Lespedeza has a broad distribution, with species native to the warm temperate and subtropical regions of eastern North America, as well as eastern and southern Asia and Australasia. wikipedia.org Lespedeza virgata, the specific source of the components related to this compound, is native to East Asia. k-state.edu Other species within the genus that are rich in flavonoids, such as Lespedeza cuneata (Chinese lespedeza), are also native to eastern Asia and have been introduced to other parts of the world, including the United States, for purposes such as erosion control and forage. k-state.eduusda.govokstate.eduvirginia.gov The distribution of these source organisms is a key factor in understanding the availability and potential ecological roles of their chemical constituents.

Chemodiversity within the Lespedeza Genus and Related Plant Families

The Lespedeza genus exhibits significant chemodiversity, particularly in its production of polyphenolic compounds. This chemical richness is a hallmark of the broader Fabaceae family. researcher.liferesearchgate.net

Table 1: Selected Phytochemicals in Different Lespedeza Species

| Species | Key Compounds Identified |

| Lespedeza virgata | Tricin, Kaempferol, Apigenin, Kaempferitrin, Morin, Luteolin, Quercetin-3-O-alpha-L-rhamnoside, Chrysoeriol-7-rutinoside nih.gov |

| Lespedeza cuneata | Flavonoids (quercetin, kaempferol, isovitexin, vitexin), Lignans (lespeflorin B and C), Phenylpropanoid glycosides (lespecunioside A and B), Triterpenoids (lupeol) nih.govmdpi.comresearchgate.net |

| Lespedeza bicolor | Rutin, Hyperoside, Kaempferol-3-O-rutinoside, Pterocarpans (erythrabyssin II, lespebuergine G4) mdpi.commdpi.com |

| Lespedeza capitata | Quercetin derivatives, Chlorogenic acid, Rosmarinic acid, Epicatechin mdpi.comrevmedchir.ro |

This diversity in chemical structures, even within a single genus, suggests a dynamic evolutionary process where slight modifications in biosynthetic pathways can lead to a wide array of compounds, each potentially with a unique ecological function. The flavonoid concentration in Fabaceae species can vary significantly depending on the species and environmental conditions, ranging from 10 to 50 mg per gram of dry weight. nih.gov

Ecological and Evolutionary Implications of its Natural Presence

The production of a diverse array of secondary metabolites, including flavonoids like those related to this compound, is a key adaptive strategy for plants in the Fabaceae family. researcher.liferesearchgate.netnih.govnih.gov These compounds are not essential for the primary metabolic processes of growth and development but play a critical role in the plant's survival and reproductive success. researchgate.netnih.gov

The primary functions of these secondary metabolites are defense and signaling. researcher.liferesearchgate.netnih.gov They can act as a defense mechanism against herbivores, microbes, viruses, and competing plants. researchgate.netnih.gov For instance, some flavonoids are known to have antimicrobial and insecticidal properties. Furthermore, these compounds can function as signaling molecules to attract pollinators and seed dispersers, thereby facilitating reproduction. researcher.liferesearchgate.netnih.gov

The patchy and irregular distribution of many secondary metabolites across the Fabaceae family suggests that their presence is not solely dictated by phylogenetic relationships but is also strongly influenced by ecological pressures and adaptations to specific environments. researcher.lifenih.gov The evolution of these chemical defenses is a continuous arms race between plants and their predators and pathogens, leading to the vast chemodiversity observed in genera like Lespedeza. The presence of compounds such as those found in L. virgata is a testament to the evolutionary processes that have shaped the chemical ecology of the Fabaceae family.

Biosynthetic Pathways and Regulation

Proposed Biogenetic Routes to 2-Phenylbenzofuran (B156813) Scaffolds

The chemical architecture of Lespedezavirgatol, a 2-phenylbenzofuran, strongly suggests its origin from the phenylpropanoid pathway, which is also responsible for the biosynthesis of flavonoids and stilbenoids. mdpi.comsci-hub.se The 2-phenylbenzofuran structure is considered a derivative of these major classes of plant secondary metabolites. scribd.com The biogenetic route is thought to involve the combination of precursors from the shikimate and acetate-malonate pathways.

The biosynthesis of both flavonoids and stilbenoids originates from the general phenylpropanoid pathway. researchgate.net This foundational pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.gov A series of three enzymatic steps converts L-phenylalanine into p-coumaroyl-CoA. nih.gov

Phenylalanine ammonia (B1221849) lyase (PAL) deaminates phenylalanine to form trans-cinnamic acid. mdpi.comnih.gov

Cinnamic acid 4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate: CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA. nih.gov

At this critical juncture, the pathway diverges. The fate of p-coumaroyl-CoA is determined by the next key enzyme:

Flavonoid Biosynthesis : Chalcone (B49325) synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form naringenin (B18129) chalcone. researchgate.netmdpi.com This chalcone is the precursor to all major classes of flavonoids, which are characterized by a C6-C3-C6 skeleton. sci-hub.sescilit.com Subsequent cyclization by chalcone isomerase (CHI) yields the flavanone (B1672756) naringenin, a gateway to a vast array of flavonoid structures. researchgate.net

Stilbenoid Biosynthesis : In a competing reaction, stilbene (B7821643) synthase (STS) , an enzyme closely related to CHS, also uses p-coumaroyl-CoA and three molecules of malonyl-CoA as substrates. nih.gov However, it catalyzes a different cyclization reaction to form the stilbene backbone, producing compounds like resveratrol. mdpi.comnih.gov This pathway is known to exist in a limited number of plant species. nih.gov

Given that this compound is a 2-phenylbenzofuran, its biosynthesis is hypothesized to branch off from this central phenylpropanoid-polyketide route, likely involving modifications of a flavonoid or stilbenoid intermediate.

Identification of Potential Precursors and Enzymatic Steps (Hypothetical or Studied)

While the specific enzymatic steps leading to this compound have not been fully elucidated, the core precursors can be confidently identified based on the established pathways for related compounds.

Key Precursors:

L-phenylalanine : The ultimate starting material from the shikimate pathway. mdpi.com

Malonyl-CoA : Provides the carbon units for the formation of one of the aromatic rings. researchgate.netmdpi.com It is generated from acetyl-CoA by the enzyme acetyl-CoA carboxylase. mdpi.com

p-Coumaroyl-CoA : The activated phenylpropanoid unit that serves as a direct substrate for condensation with malonyl-CoA. researchgate.netnih.gov

Hypothetical Enzymatic Steps:

The formation of the 2-phenylbenzofuran scaffold of this compound from these precursors likely involves a series of enzymatic reactions analogous to those in flavonoid biosynthesis, followed by unique oxidative cyclization and modification steps. A plausible, though hypothetical, sequence includes:

Condensation : An initial condensation reaction catalyzed by a CHS-like or STS-like enzyme to form a polyketide intermediate.

Cyclization and Aromatization : Formation of an initial flavonoid-like structure, such as a flavanone or chalcone.

Oxidative Rearrangement : A key enzymatic step, likely involving a cytochrome P450 monooxygenase or a dioxygenase, would catalyze the oxidative rearrangement and cyclization of a flavonoid precursor (e.g., a flavanone or isoflavone) to form the benzofuran (B130515) ring.

Tailoring Reactions : Subsequent modifications such as hydroxylation and methoxylation at specific positions on the scaffold, catalyzed by hydroxylases and methyltransferases, would lead to the final structure of this compound.

Computational Prediction of Biosynthetic Capability

Elucidating the biosynthetic pathways of complex plant metabolites experimentally can be a resource-intensive process. researchgate.net Computational chemistry and bioinformatics offer powerful tools to predict and analyze these pathways. atlantis-press.comfrontiersin.org

Retrosynthesis tools, which predict a synthetic pathway by breaking a target molecule into simpler precursors, have been developed for metabolic engineering. tandfonline.com Programs such as RetroPath2.0 , BioNavi-NP , and RetroBioCat are designed to predict and design biosynthetic routes for natural products. tandfonline.com These tools could be applied to this compound to generate hypotheses about its formation from central metabolism.

Furthermore, the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with machine learning (ML) algorithms is an emerging strategy for identifying candidate genes responsible for specialized metabolite biosynthesis. researchgate.netnih.gov ML frameworks can identify patterns in large datasets to predict gene function and reveal complex regulatory networks. researchgate.net For instance, the automated ML frame AutoGluon-Tabular has been used to predict genes encoding enzymes for the biosynthesis of major metabolite classes in Arabidopsis. nih.gov Although no specific computational studies on this compound biosynthesis have been published, these in silico approaches represent a promising avenue for identifying the specific genes and enzymes involved in its pathway within Lespedeza virgata. frontiersin.orgnih.gov

Investigating Regulatory Mechanisms of Biosynthesis in Planta

The biosynthesis of flavonoids and other phenylpropanoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. mdpi.comscilit.com This regulation ensures that these compounds, many of which are involved in defense, are produced when and where they are needed. mdpi.com

The primary regulatory mechanism for flavonoid biosynthesis involves a protein complex known as the MBW complex . mdpi.comfrontiersin.org This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins (also known as MYC-like)

WD40 repeat (WDR) proteins

This MBW complex binds to the promoters of structural genes in the flavonoid pathway, such as CHS, activating their expression. mdpi.comfrontiersin.org Different combinations of MYB and bHLH paralogs can provide spatial and biochemical specialization, fine-tuning the composition of flavonoid compounds produced. mdpi.com Other families of transcription factors, including AP2/ERF and WRKY , have also been shown to directly regulate genes in the flavonoid pathway. frontiersin.orgoup.com

Environmental factors are also critical regulators. Biotic stresses, such as pathogen attack, and abiotic factors like UV light, are well-known inducers of flavonoid and stilbene biosynthesis as part of the plant's defense response. mdpi.comsci-hub.se Given that this compound is a phytoalexin-like compound, its biosynthesis in Lespedeza is likely regulated by a similar network of transcription factors and induced by environmental stressors.

Synthetic Methodologies and Analog Development

Total Synthesis Approaches for Lespedezavirgatol

The first total synthesis of this compound, a novel 2-phenylbenzofuran (B156813) compound, was achieved in a concise 8-step process. sciengine.comsciengine.comresearchgate.net This seminal work laid the groundwork for subsequent synthetic endeavors and highlighted key chemical transformations necessary for constructing its unique molecular architecture.

The successful synthesis of this compound hinges on a series of strategic chemical reactions. A key retrosynthetic disconnection breaks the molecule down into simpler, commercially available precursors. The overarching strategy involves the construction of the benzofuran (B130515) core, a privileged scaffold in medicinal chemistry, followed by the introduction of the substituted phenyl ring.

The synthesis showcases a blend of classic and modern synthetic methods. The formation of the benzofuran ring system is a critical phase, often achieved through cyclization reactions. Subsequent functionalization of this core, particularly the introduction of the second aromatic ring, is accomplished using powerful cross-coupling reactions. This strategic approach allows for a convergent and efficient assembly of the final product.

The initial total synthesis of this compound commenced from two readily available starting materials: pyrogallic acid and 3,4-dimethoxyphenol. sciengine.comsciengine.comresearchgate.net The choice of these precursors was strategic, as they provide the necessary carbon framework and oxygenation patterns found in the target molecule.

The reaction sequence begins with the modification of these starting materials to install the required functional groups for the key coupling and cyclization steps. This multi-step process involves protection of reactive functional groups, such as hydroxyls, to ensure selectivity in subsequent transformations. The sequence is carefully designed to build complexity in a controlled manner, leading to the key intermediates primed for the final bond-forming reactions.

Two transformations are particularly crucial to the success of the total synthesis: selective iodination and the Sonogashira cross-coupling reaction. sciengine.comsciengine.com

Selective Iodination: A key challenge in the synthesis is the regioselective introduction of an iodine atom at the 3-position of 1,2-dimethoxy-4-methoxymethoxybenzene, an intermediate derived from the starting materials. sciengine.comsciengine.com This step is vital as the iodine atom serves as a handle for the subsequent cross-coupling reaction. Gilman's metalation-iodination method has been shown to be highly effective for this purpose, providing excellent regioselectivity for the iodination of alkoxy-substituted benzene (B151609) rings. sciengine.com

Sonogashira Cross-Coupling: The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.netwalisongo.ac.id In the context of this compound synthesis, it is employed to couple the iodinated aromatic intermediate with a terminal alkyne. sciengine.comsciengine.comresearchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, is instrumental in constructing the core structure of the final product. walisongo.ac.id The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it an ideal choice for this complex synthesis. walisongo.ac.id

While the initial total synthesis was a significant achievement, the field of organic synthesis is in a constant state of evolution. nih.govthieme.com Researchers are continuously seeking to develop more efficient, atom-economical, and environmentally benign synthetic methods. frontiersin.org In the context of this compound, this could involve the exploration of new catalytic systems for the cross-coupling reactions, potentially using more abundant and less toxic metals.

Synthetic Routes for this compound Analogs and Derivatives

The development of synthetic routes to access analogs and derivatives of this compound is as important as the synthesis of the natural product itself. These analogs are invaluable tools for probing the biological activity of the parent compound and for identifying new drug candidates with improved properties.

The design of this compound analogs is guided by the principles of medicinal chemistry and the strategy of "diverted total synthesis". wikipedia.org This approach leverages the synthetic route developed for the natural product to create a library of related compounds with systematic variations in their structure.

Key areas for modification include:

The Phenyl Ring: The substitution pattern on the 2-phenyl ring can be systematically varied. Analogs with different electronic and steric properties can be synthesized by employing a range of substituted aryl halides in the Sonogashira coupling step.

The Benzofuran Core: Modifications to the benzofuran scaffold itself, such as altering the substitution pattern or replacing the oxygen atom with other heteroatoms, can lead to novel classes of compounds.

The Linker: The connection between the two aromatic rings can also be a point of diversification. While the natural product features a direct bond, analogs with different linkers could be synthesized to explore the impact of conformational flexibility on biological activity.

By systematically exploring these structural modifications, chemists can generate a diverse library of this compound analogs for biological evaluation. This approach not only helps to elucidate the structure-activity relationship but also holds the potential for the discovery of new therapeutic agents with enhanced efficacy and selectivity.

Exploration of Novel 2-Phenylbenzofuran Scaffolds

The 2-phenylbenzofuran framework, which forms the core structure of this compound, is a significant scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. Researchers have actively explored this scaffold to develop novel derivatives with a range of pharmacological activities.

The synthesis of 2-phenylbenzofuran derivatives is often achieved through various strategic approaches. A common and efficient method is the intramolecular Wittig reaction. sciforum.netsciforum.net This process typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with a suitable benzoyl chloride. sciforum.net This method is valued for its simplicity and effectiveness in forming the benzofuran ring system. sciforum.net Another key synthetic route is the Sonogashira cross-coupling reaction, which couples o-iodophenols with aryl acetylenes to construct the 2-phenylbenzofuran core. researchgate.net

Modification of the 2-phenylbenzofuran scaffold has led to the discovery of compounds with potent and selective biological activities. For instance, by introducing specific substituents, chemists have designed derivatives that act as inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterases. sciforum.netmdpi.comnih.gov Research has shown that the nature and position of substituents on both the benzofuran ring and the 2-phenyl ring are crucial for determining the compound's activity and selectivity. mdpi.comnih.gov For example, certain nitro-substituted 2-phenylbenzofurans have been identified as potent and reversible MAO-B inhibitors. sciforum.net Similarly, hydroxylated derivatives have been synthesized and evaluated as potential cholinesterase inhibitors, with their efficacy being highly dependent on the position of the hydroxyl groups. nih.gov The introduction of a methylene (B1212753) spacer between the benzofuran core and the phenyl ring has also been explored, leading to butyrylcholinesterase inhibitors. mdpi.com

The development of these analogs highlights the versatility of the 2-phenylbenzofuran scaffold as a template for designing new therapeutic agents. The ability to systematically modify the core structure allows for the fine-tuning of its interaction with biological targets.

| Compound Class | Synthetic Strategy | Key Findings/Activity | Citations |

| Nitro-substituted 2-phenylbenzofurans | Intramolecular Wittig reaction | Potent and selective MAO-B inhibitors. sciforum.net | sciforum.net |

| Hydroxylated 2-phenylbenzofurans | Not specified | Cholinesterase inhibitors; activity dependent on hydroxyl group position. nih.gov | nih.gov |

| Halogenated 2-benzylbenzofurans | Wittig reaction, Demethylation | Butyrylcholinesterase inhibitors; 5-bromo-2-(4-hydroxybenzyl)benzofuran was most potent in the series. mdpi.com | mdpi.com |

| 2-(2',6'-dialkoxyphenyl)-benzo[b]furans | Sonogashira cross-coupling | Synthesis of a series of derivatives based on natural product structures. researchgate.net | researchgate.net |

| 2-Phenyl-3-benzoylbenzofurans | Intramolecular Wittig reaction | Unexpected side-product formation, offering a route to 3-aroylbenzofurans. sciforum.net | sciforum.net |

| 2-Phenylbenzofuran-3-carboxamides | Not specified | Identified as potent inhibitors of Staphylococcus aureus Sortase A. researchgate.net | researchgate.net |

Advanced Organic Synthesis Techniques Applicable to this compound and its Derivatives

The construction of complex natural products like this compound and the development of its derivatives benefit significantly from advanced organic synthesis techniques. These methods offer greater efficiency, selectivity, and control over the creation of intricate molecular architectures. solubilityofthings.comopenaccessjournals.com

Multi-step Synthesis: The total synthesis of complex molecules such as this compound is a prime example of multi-step synthesis, where a series of individual reactions are strategically combined to build the target structure from simpler, commercially available starting materials. solubilityofthings.comsciengine.comlandinn.cn The first total synthesis of this compound was achieved starting from pyrogallic acid and 3-methoxycatechol. sciengine.com Such endeavors are not only crucial for confirming the structure of a natural product but also for providing access to quantities of the compound for further study and enabling the synthesis of analogs not found in nature. acs.org

Asymmetric Synthesis: Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), which can have different biological effects. Asymmetric synthesis techniques are employed to selectively produce one enantiomer. numberanalytics.com Methods to achieve this include:

Chiral Catalysis: This involves using small amounts of a chiral catalyst (either a metal complex or an organic molecule) to steer a reaction towards the formation of a specific enantiomer. solubilityofthings.comnumberanalytics.com Transition metal catalysts are widely used for reactions like enantioselective hydrogenation and allylic substitution. solubilityofthings.com

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials, incorporating their existing stereochemistry into the final product. acs.orgnumberanalytics.com

Catalytic Methods: Catalysis is fundamental to modern organic synthesis, allowing for reactions to proceed under milder conditions with higher efficiency. solubilityofthings.com

Transition Metal Catalysis: This is a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve otherwise. solubilityofthings.com The Sonogashira coupling used in synthesizing 2-phenylbenzofuran scaffolds is a classic example of a transition metal-catalyzed reaction. researchgate.net

Organocatalysis: This sub-discipline uses small organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. Organocatalysis has been successfully applied to the synthesis of complex molecules, including natural products. numberanalytics.com

Advanced Reaction Types: The synthesis of complex frameworks often relies on powerful reactions that can build molecular complexity rapidly.

Cascade Reactions: Also known as tandem or domino reactions, these processes involve two or more bond-forming transformations that occur sequentially in a single operation without isolating intermediates. acs.org This approach significantly improves synthetic efficiency, as seen in a synthesis of lucidumone that employed a retro-[4 + 2]/CO2 extrusion/intramolecular Diels-Alder cascade. acs.org

Pyrolysis and Photochemistry: Techniques like flash vacuum pyrolysis and photochemical reactions utilize heat or light to induce transformations that may not be possible through conventional means, providing unique pathways for constructing complex molecules. worldscientific.com

These advanced techniques are integral to the field of natural product synthesis and are directly applicable to the creation of this compound and the exploration of its structurally related derivatives for potential applications. acs.org

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophore Features Contributing to Biological Activities

A pharmacophore is an abstract model of the steric and electronic features necessary for a molecule to interact with a specific biological target. uniroma1.it Identifying these features on Lespedezavirgatol helps in understanding its potential interactions with receptors or enzymes. The key pharmacophoric features of this compound, derived from its 2-phenylbenzofuran-based pterocarpan (B192222) skeleton, likely contribute to its biological activities. sciengine.com

Key Pharmacophoric Features of this compound:

Hydrogen Bond Donors (HBD): The phenolic hydroxyl (-OH) group is a primary hydrogen bond donor, capable of forming crucial interactions with amino acid residues in a protein's binding pocket.

Hydrogen Bond Acceptors (HBA): The oxygen atoms within the methoxy (B1213986) (-OCH₃) groups and the heterocyclic ether linkages can act as hydrogen bond acceptors. mdpi.com

Aromatic Rings (AR): The multiple aromatic rings provide a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with the biological target. uniroma1.it

These features collectively define the molecule's potential to bind to a common receptor site, similar to how other structurally diverse ligands operate. uniroma1.it A pharmacophore model for this compound would map the spatial arrangement of these HBD, HBA, and hydrophobic/aromatic centers, which could then be used as a 3D query in virtual screening to find other compounds with similar interaction capabilities. semanticscholar.orgnih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Pharmacophore Feature | Structural Moiety on this compound | Potential Biological Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Donating a hydrogen bond to an acceptor site on a target protein (e.g., Asp, Glu, or a backbone carbonyl). |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms in methoxy (-OCH₃) groups and furan/pyran rings | Accepting a hydrogen bond from a donor site on a target protein (e.g., Ser, Thr, Lys, Arg). researchgate.net |

| Aromatic Ring (AR) | Benzene (B151609) and fused ring systems | Participating in π-π stacking interactions with aromatic amino acids (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature (HY) | Aromatic scaffold, methyl group | Engaging in van der Waals and hydrophobic interactions within a non-polar binding cavity. wustl.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. medcraveonline.comslideshare.net A QSAR model takes the form: Activity = f(Molecular Descriptors) + error . wikipedia.org

While specific QSAR models for this compound have not been detailed in the available literature, a hypothetical QSAR study could be developed for a series of its derivatives. Such a study would involve:

Dataset Compilation: Synthesizing a series of this compound analogs and measuring their biological activity (e.g., anti-inflammatory or antiproliferative IC₅₀ values). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify physicochemical properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity. mdpi.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds. mdpi.com

Table 2: Relevant Molecular Descriptors for a this compound QSAR Study

| Descriptor Class | Specific Descriptor Example | Relevance to Bioactivity |

|---|---|---|

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Influences membrane permeability and binding to hydrophobic pockets. slideshare.net |

| Electronic | Hammett constant (σ), Dipole Moment | Describes electron-donating/withdrawing effects of substituents, affecting binding interactions. slideshare.net |

| Steric | Molar Refractivity (MR), Taft's Steric Factor (Es) | Relates to the size and shape of the molecule, influencing its fit within a receptor site. slideshare.net |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular branching and shape. |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the molecular surface available for interaction with the target. |

A successful QSAR model could reveal, for instance, that higher hydrophobicity and the presence of an electron-donating group at a specific position enhance the desired biological activity. nih.gov

Impact of Substituent Effects on Bioactivity Profiles

The type, position, and orientation of substituents on the core structure of this compound are critical determinants of its biological activity. wikipedia.org The analysis of substituent effects involves modifying the core scaffold and observing the resulting changes in potency and selectivity. For polyphenolic compounds like pterocarpans, the pattern of hydroxylation, methoxylation, and prenylation is known to significantly modulate their bioactivity profiles. researchgate.net

For this compound, key substituents include its hydroxyl and methoxy groups.

Hydroxyl Groups (-OH): The free hydroxyl group is often essential for activity, particularly in antioxidant and enzyme-inhibiting roles, by acting as a hydrogen bond donor or a radical scavenger. researchgate.net Studies on related flavonoids show that the number and location of -OH groups directly impact activity. nih.gov

Methoxy Groups (-OCH₃): Converting a hydroxyl to a methoxy group increases lipophilicity, which can enhance cell membrane permeability. However, it also removes a hydrogen bond-donating site, which could decrease binding affinity to some targets. The metabolic stability of the compound might also be affected.

Prenyl Groups: Although this compound itself is not prenylated, many related bioactive pterocarpans are. researchgate.net The addition of a prenyl chain typically increases lipophilicity and can provide additional hydrophobic interactions with the target, often enhancing antiproliferative or antimicrobial activity. researchgate.net

Table 3: Hypothetical SAR of this compound Derivatives

| Modification | Hypothetical Substituent Change | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| Demethylation | -OCH₃ → -OH | Potentially increased antioxidant activity but decreased cell permeability. | Increases the number of H-bond donating phenolic groups but reduces lipophilicity. |

| Methylation | -OH → -OCH₃ | May increase cell permeability and metabolic stability. | Increases lipophilicity and blocks a site of potential phase II metabolism. |

| Hydroxylation | Addition of another -OH group | Could enhance binding affinity or antioxidant capacity. | Provides an additional point for hydrogen bonding. researchgate.net |

| Halogenation | Addition of F, Cl, or Br | May increase binding affinity and membrane crossing. | Halogens can form halogen bonds and increase lipophilicity. scirp.org |

| Prenylation | Addition of a prenyl group | Likely to increase antiproliferative or antimicrobial activity. | Enhances hydrophobic interactions and membrane association. researchgate.net |

Conformational Analysis and its Correlation with Biological Activity

Most drug molecules are flexible and can exist in multiple three-dimensional shapes, or conformations. ijpsr.com Conformational analysis is the study of these different spatial arrangements and their relative energies. The specific conformation that a molecule adopts when binding to its biological target (the "bioactive conformation") is crucial for its activity. emory.edunih.gov

This compound has several rotatable single bonds, particularly connecting its ring systems, which allow it a degree of conformational flexibility. Understanding its preferred conformations in solution and how they relate to the optimal shape for receptor binding is a key aspect of SAR. emory.edu

Rotational Barriers: Rotation around the bonds linking the different heterocyclic and aromatic rings will have specific energy barriers, leading to a set of low-energy, stable conformers.

Bioactive Conformation: The biological target's binding site is a unique 3D environment. Only the conformer(s) that can sterically and electronically complement this site will exhibit strong binding and, consequently, high activity. It is possible that the most stable conformation in solution is not the same as the bioactive conformation. emory.edu

Computational and Experimental Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide data on the average conformation in solution. emory.edu Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be used to model the different possible conformers, calculate their relative energies, and understand the dynamics of their interconversion. chemrxiv.org This analysis can reveal unusual or previously unobserved conformations that may be responsible for the molecule's biological effects. emory.edu

A strong correlation between a specific conformational state and high biological activity would suggest that designing more rigid analogs locked in that bioactive conformation could lead to more potent and selective compounds.

In Silico Approaches for SAR Prediction and Analysis

In silico (computational) methods are indispensable tools for predicting and analyzing SAR, accelerating drug discovery by reducing the time and cost associated with synthesizing and testing new compounds. jocpr.comdokumen.pub For this compound, various in silico techniques could be applied to predict its biological targets and guide the design of more potent derivatives.

Molecular Docking: This is a primary in silico tool used to predict the preferred binding orientation of a ligand (this compound) to a target protein. dokumen.pub By placing the molecule into the 3D structure of a known enzyme or receptor, docking algorithms score the interaction based on binding energy, revealing the most likely binding pose and identifying key interactions (like hydrogen bonds and hydrophobic contacts). japsonline.com This can help hypothesize a mechanism of action for this compound.

Pharmacophore-Based Virtual Screening: As described in section 5.1, a validated pharmacophore model for this compound can be used as a 3D filter to screen large chemical databases (like ZINC or DrugBank) to identify other structurally diverse molecules that match the pharmacophore and may have similar biological activity. semanticscholar.orgfrontiersin.org

QSAR and 3D-QSAR: Beyond the 2D-QSAR models discussed earlier, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide a three-dimensional map of where steric bulk, positive, or negative charges on the molecule are favorable or unfavorable for activity. wikipedia.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.govtermedia.pl This helps in the early identification of candidates with poor drug-like properties, allowing medicinal chemists to focus on compounds with a higher probability of success.

Table 4: Application of In Silico Methods to this compound Research

| In Silico Method | Objective | Expected Outcome for this compound |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. arxiv.org | Identification of potential protein targets (e.g., kinases, cyclooxygenases) and key binding interactions. japsonline.com |

| Pharmacophore Modeling | Identify essential 3D chemical features for activity. nih.govfiveable.me | A 3D query for virtual screening to find novel lead compounds. frontiersin.org |

| QSAR Analysis | Correlate structural properties with biological activity. jocpr.com | A predictive model to guide the synthesis of derivatives with enhanced potency. |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex over time. nih.gov | Confirmation of docking results and assessment of the flexibility of the binding site and ligand. |

| ADMET Prediction | Assess drug-like properties and potential toxicity. termedia.pl | Early-stage filtering of derivatives with unfavorable pharmacokinetic or toxicity profiles. |

Mechanistic Investigations of Biological Activities

Antioxidant Activity Mechanisms

The antioxidant properties of Lespedezavirgatol are a cornerstone of its biological profile. These effects are attributed to its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies. ustc.edu.cn

This compound has demonstrated potent oxygen radical absorbance capacity. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand its radical scavenging activity. ustc.edu.cnaip.org These computational analyses help in elucidating the pathways through which this compound neutralizes harmful free radicals. ustc.edu.cn The efficiency of this scavenging activity is a key area of research, with studies indicating its strong potential to counteract oxidative damage. nih.govustc.edu.cn

The scavenging of free radicals by antioxidants can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Electron-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET), a form of Proton-Coupled Electron Transfer (PCET). researchgate.netresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, effectively neutralizing it. nih.gov The SET-PT mechanism involves the transfer of an electron followed by a proton. researchgate.net PCET encompasses reactions where both an electron and a proton are transferred, which can be either concerted or sequential. nih.gov

Computational studies on this compound have explored these mechanisms to determine the most probable pathways for its antioxidant action. ustc.edu.cn The bond dissociation enthalpy (BDE) and ionization potential (IP) are crucial parameters in these analyses, helping to predict the favorability of HAT versus electron transfer-based mechanisms. ustc.edu.cn For instance, a lower BDE facilitates the HAT mechanism. ustc.edu.cn DFT calculations have been used to determine these values for this compound both in the gas phase and in aqueous solution, providing insights into its behavior in biological systems. ustc.edu.cnaip.org

This compound has shown potent inhibitory effects on lipid peroxidation. nih.gov Lipid peroxidation is a destructive chain reaction initiated by free radicals that damages cellular membranes, leading to cell injury. wikipedia.org Experimental studies have shown that this compound can effectively inhibit lipid peroxidation in both plasma and kidney homogenates, highlighting its protective effects against oxidative damage to lipids. nih.gov This inhibition is a direct consequence of its ability to scavenge the free radicals that propagate the peroxidation chain. nih.govwikipedia.org

Computational chemistry, specifically Density Functional Theory (DFT), has been instrumental in analyzing the scavenging of various ROS by this compound. ustc.edu.cnaip.org These studies model the interactions between this compound and specific ROS like the hydroxyl radical (OH•) and superoxide (B77818) anion radical (O2•−). ustc.edu.cn By calculating parameters such as bond dissociation enthalpy and ionization potentials, researchers can predict the reactivity of different parts of the this compound molecule towards these harmful species. ustc.edu.cnaip.org The calculations have indicated that the presence of intramolecular hydrogen bonds in the structure of this compound plays a role in its stable conformation and antioxidant activity. ustc.edu.cn

Anti-inflammatory Mechanisms

In addition to its antioxidant properties, this compound is being investigated for its anti-inflammatory potential. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is linked to various diseases. wikipedia.org

The anti-inflammatory effects of compounds are often mediated through their ability to modulate key inflammatory mediators. These include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other molecules like nitric oxide (NO). nih.govnih.gov While direct studies on this compound's effect on these specific mediators are still emerging, the known interplay between oxidative stress and inflammation suggests a potential mechanism. High levels of ROS can trigger inflammatory pathways. nih.gov By scavenging these ROS, this compound may indirectly suppress the production of pro-inflammatory mediators. The relationship between nitric oxide and cytokines like IL-6 and TNF-α is complex; NO can either up-regulate or down-regulate their release depending on the context. nih.gov Further research is needed to specifically delineate how this compound influences the expression and release of TNF-α, IL-6, and nitric oxide in inflammatory settings.

Influence on Nuclear Factor-kappa B (NF-κB) Pathway Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of a wide array of cellular processes, including inflammation, immune responses, cell survival, and proliferation. mdpi.com The NF-κB signaling pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by various signals such as inflammatory cytokines, pathogens, or stress, the IκB kinase (IKK) complex is activated. wikipedia.org This complex then phosphorylates IκB proteins, targeting them for degradation and allowing the active NF-κB dimers (most commonly the p50-RelA/p65 heterodimer) to translocate to the nucleus. wikipedia.orgnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the expression of hundreds of target genes. frontiersin.org Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. nih.govresearchgate.net

Direct mechanistic studies on the effect of pure this compound on the NF-κB pathway are limited. However, evidence from studies on extracts of Lespedeza species, from which this compound is derived, suggests a potential inhibitory role. Research on methanol (B129727) extracts from Lespedeza bicolor demonstrated that certain fractions could inhibit nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS), a potent activator of the NF-κB pathway. nih.gov Notably, an ethyl acetate (B1210297) fraction was found to significantly reduce LPS-induced NF-κB activation, indicating that compounds within this fraction interfere with the signaling cascade. nih.gov While this does not single out this compound, it supports the hypothesis that constituents of Lespedeza plants, including their characteristic flavonoids, possess anti-inflammatory properties mediated through NF-κB inhibition. Further research is required to determine if this compound is one of the active compounds responsible for this observed effect and to elucidate its precise molecular target within the NF-κB signaling cascade.

Potential Anticancer Mechanisms

The potential of natural compounds to serve as anticancer agents is a significant area of research. The hallmarks of cancer include unchecked cell proliferation, evasion of cell death (apoptosis), and altered cellular signaling. nih.gov Investigations into this compound and related molecules are beginning to explore these mechanisms.

Interactions with Cellular Signaling Pathways Regulating Cell Proliferation and Survival

Normal cell proliferation and survival are tightly controlled by a complex network of signaling pathways. In cancer, these pathways are often hijacked to promote continuous growth. Key pathways frequently dysregulated include the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are central regulators of cell fate, growth, and metabolism. mdpi.com The aberrant activation of these pathways is common in many cancers, making them prime targets for therapeutic intervention. mdpi.comfrontiersin.org

Specific data on how this compound interacts with these critical cell survival and proliferation pathways is currently not available in the scientific literature. General research into flavonoids suggests they can influence various biological pathways that control cell signaling, proliferation, and survival. wikipedia.org To understand the potential anticancer effects of this compound, it is essential to conduct studies that assess its impact on these specific signaling cascades in cancer cell lines.

Induction of Apoptosis (Mechanistic Research)

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells, thereby preventing tumor development. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. frontiersin.org Therapeutic strategies are often aimed at reactivating these dormant death pathways. nih.gov Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspase enzymes that execute cell death. nih.gov

The direct role of this compound in inducing apoptosis has not been extensively studied. However, one study cataloging stilbenes and their biological activities listed this compound and noted that many compounds in this class have been shown to induce apoptosis in cancer cells. researchgate.net This suggests a potential, though unconfirmed, pro-apoptotic activity for this compound. Furthermore, studies on polyphenolic compounds isolated from the related plant Lespedeza bicolor have shown that they can induce apoptosis and halt the cell cycle in prostate cancer cells. nih.gov These findings provide an indirect basis for hypothesizing that this compound may share this capability, possibly by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, a common mechanism for many flavonoid compounds. mdpi.com Mechanistic research is necessary to confirm if this compound can trigger apoptosis and to identify the specific molecular components of the apoptotic machinery it targets.

Other Investigated Biological Activities

Beyond anti-inflammatory and potential anticancer effects, phytochemicals are often explored for a wider range of health benefits, including neuroprotection and the management of metabolic diseases.

Neuroprotective and Anti-aging Mechanisms

Neurodegenerative diseases and the aging process are often linked to oxidative stress and inflammation. nih.govnih.gov Compounds with antioxidant and anti-inflammatory activities are therefore of great interest for their potential to protect the nervous system and slow age-related decline. frontiersin.orgimrpress.com Many polyphenols, such as resveratrol, have been studied extensively for their neuroprotective and anti-aging effects, which are often attributed to their ability to scavenge free radicals, modulate signaling pathways like the sirtuin pathway, and promote mitochondrial health. nih.govimrpress.com

Currently, there is a lack of specific research into the neuroprotective and anti-aging mechanisms of this compound. However, studies on extracts from Lespedeza bicolor have shown potential neuroprotective benefits, demonstrating an ability to ameliorate memory deficits in an animal model of Alzheimer's disease. nih.gov Given that this compound is a known antioxidant, it is plausible that it could contribute to neuroprotection by mitigating oxidative damage, a key factor in neuronal cell death and aging. cellsignal.com Future studies are needed to investigate whether this compound can cross the blood-brain barrier and exert direct protective effects on neuronal cells.

Antidiabetic Properties (e.g., Prevention of Advanced Glycation End Products (AGEs) Generation)

Advanced Glycation End Products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. e-dmj.orgmdpi.com Their accumulation in the body is accelerated in hyperglycemic conditions, such as diabetes mellitus, and contributes to the development of diabetic complications and other age-related diseases. e-dmj.orgfrontiersin.org The formation of AGEs can lead to increased oxidative stress and inflammation by interacting with their receptor (RAGE). e-dmj.org Therefore, inhibitors of AGE formation are considered a promising therapeutic strategy. nih.gov

There are no direct studies demonstrating the ability of this compound to inhibit the formation of AGEs. However, research on other compounds from Lespedeza bicolor has shown that prenylated isoflavanones possess an inhibitory effect on AGE generation. nih.gov This finding suggests that other flavonoids from the Lespedeza genus, potentially including this compound, might also interfere with the glycation process. Many polyphenolic compounds are known to inhibit AGE formation due to their antioxidant properties, which can interrupt the complex series of reactions that lead to AGEs. mdpi.com The potential of this compound as an anti-glycation agent is a promising area for future research.

Summary of Potential Activities and Compound Names

The following tables summarize the biological activities discussed and the chemical compounds mentioned in this article.

Table 1: Summary of Investigated Biological Activities for this compound and Related Compounds

| Biological Activity | Compound/Extract Studied | Key Finding | Implication for this compound |

|---|---|---|---|

| NF-κB Inhibition | Lespedeza bicolor ethyl acetate extract | Significantly attenuated LPS-induced NF-κB activation. nih.gov | Potential activity, requires direct confirmation. |

| Induction of Apoptosis | Polyphenols from Lespedeza bicolor | Induced apoptosis and cell cycle arrest in prostate cancer cells. nih.gov | Plausible activity, requires specific mechanistic studies. |

| Neuroprotection | Lespedeza bicolor extract | Ameliorated memory deficits in an animal model. nih.gov | Potential activity, likely linked to antioxidant properties. |

| AGEs Inhibition | Prenylated isoflavanones from Lespedeza bicolor | Showed an inhibitory impact on the generation of AGEs. nih.gov | Potential activity, requires direct experimental validation. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Lipopolysaccharide |

| Bax |

| Bak |

| Bcl-2 |

Enzyme Inhibition Studies

The investigation into the therapeutic potential of natural compounds often includes evaluating their ability to inhibit specific enzymes involved in disease pathology. For compounds related to metabolic conditions such as diabetes, key targets include α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion and glucose absorption. mdpi.comnih.govwikipedia.org Inhibition of these enzymes can help manage postprandial hyperglycemia, a primary concern in diabetes management. nih.govmdpi.com

While the broader class of flavonoids, to which this compound belongs, has been a subject of research for potential antidiabetic effects, including enzyme inhibition, specific studies on this compound's direct inhibitory action on α-glucosidase and α-amylase are not extensively documented in the current scientific literature. ontosight.ainih.govnih.gov Research on various plant extracts and isolated flavonoids has demonstrated significant α-glucosidase and α-amylase inhibitory activities, highlighting the potential of this class of compounds. mdpi.comjmp.irresearchgate.net For instance, studies on other flavonoids have identified structural features that contribute to their inhibitory capacity, such as the pattern of hydroxylation. mdpi.com

The genus Lespedeza has been traditionally used in some cultures for the management of diabetes, and various species have been found to contain bioactive compounds with antidiabetic potential. researchgate.net However, detailed mechanistic studies, including specific enzyme inhibition assays for many of the individual compounds isolated from these plants, including this compound, are still an emerging area of research.

Preclinical Pharmacological Research Methodologies

In Vitro Experimental Models for Efficacy Assessment

In vitro studies are fundamental in the initial stages of drug discovery to determine the biological activity of a compound in a controlled laboratory setting. bmglabtech.comaccelevirdx.com These assays provide crucial data on a compound's potential efficacy before proceeding to more complex living systems. dokumen.pub

While specific cell-based assay data for Lespedezavirgatol is not extensively available in the reviewed literature, studies on other compounds isolated from the related species Lespedeza bicolor provide insights into the potential anti-cancer activities of this class of molecules.

For instance, various pterocarpans, coumestans, and arylbenzofurans isolated from Lespedeza bicolor have demonstrated antiproliferative effects against blood cancer cell lines. researchgate.net In one study, certain isolated compounds induced apoptosis in Jurkat cells, a cell line derived from human T-cell leukemia. researchgate.net This suggests that compounds from the Lespedeza genus may possess cytotoxic activity against specific cancer cells. The use of cancer cell lines is a common strategy to evaluate the therapeutic efficacy of test compounds. bmglabtech.com

Macrophage cell-based assays are also pivotal in assessing the immunomodulatory and anti-inflammatory potential of natural compounds. core.ac.uk For example, methanol (B129727) extracts of Lespedeza bicolor and its fractions have been shown to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages in a concentration-dependent manner, indicating anti-inflammatory properties. researchgate.net

Table 1: Examples of Cell-Based Assays for Compounds from the Lespedeza Genus

| Cell Line | Compound Source | Observed Effect | Reference |

| Jurkat (Human T-cell leukemia) | Lespedeza bicolor | Induction of apoptosis | researchgate.net |

| RAW 264.7 (Macrophage) | Lespedeza bicolor | Inhibition of NO production | researchgate.net |

Biochemical assays have been central to characterizing the antioxidant properties of this compound and other flavonoids from Lespedeza virgata. These assays measure the direct interaction of the compound with reactive oxygen species (ROS) or its effect on specific enzymatic pathways.

This compound, along with the related compounds Lespedezavirgatal and Lespedezacoumestan, has demonstrated strong antioxidant activity. nih.gov One of the key assays used to determine this is the oxygen radical absorbance capacity (ORAC) assay. nih.gov Furthermore, these compounds showed potent inhibition of lipid peroxidation. nih.gov

In a separate study, a novel flavonoid isolated from Lespedeza virgata exhibited potent superoxide (B77818) anion scavenging activity, which was evaluated using the hypoxanthine-nitro blue tetrazolium and electron spin resonance (ESR) methods. nih.gov The compound showed a 95.79% scavenging activity with an IC₅₀ value of 0.14 mg/ml. nih.gov Extracts from Lespedeza virgata have also been assessed for their free radical scavenging properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netmdpi.com

Table 2: Biochemical Assays for Compounds from Lespedeza virgata

| Assay Type | Compound/Extract | Finding | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Strong antioxidant activity | nih.gov |

| Lipid Peroxidation Inhibition | This compound | Potent inhibition | nih.gov |

| Superoxide Anion Scavenging (Hypoxanthine-NBT/ESR) | Novel flavonoid | IC₅₀ = 0.14 mg/ml | nih.gov |

| DPPH Radical Scavenging | Ethanolic and other extracts | IC₅₀ values ranging from 16-40 µg/mL | researchgate.netmdpi.com |

| ABTS Radical Scavenging | Ethanolic and other extracts | IC₅₀ values ranging from 17-44 µg/mL | researchgate.netmdpi.com |

In Vivo Animal Models for Efficacy Studies (Excluding Toxicity or Safety Outcomes)

In vivo animal models are crucial for evaluating the efficacy of a drug candidate in a whole living organism, providing insights that cannot be obtained from in vitro studies alone. nih.govenvigo.com

Based on the potent antioxidant and anti-lipid peroxidation activities observed in biochemical assays, animal models of diseases associated with oxidative stress, such as kidney disease, are highly relevant for evaluating the efficacy of this compound and related compounds.

Research has indicated that compounds from Lespedeza virgata show protective effects in models of kidney damage. core.ac.uknih.gov One such model involves the use of rats with induced renal failure to study the effects on lipid peroxidation in plasma and kidney homogenates. nih.gov Another relevant model is doxorubicin-induced kidney damage, which is known to be mediated by oxidative stress. core.ac.uk The use of such models is justified as they mimic aspects of human diseases where oxidative damage plays a significant pathological role.

In preclinical in vivo studies, specific endpoints and biomarkers are used to measure the therapeutic efficacy of the compound under investigation.

For studies involving kidney disease models, a key efficacy endpoint for this compound was the inhibition of lipid peroxidation in both plasma and kidney tissue homogenates from rats with renal failure. nih.gov In studies where Lespedeza virgata was used to combat doxorubicin-induced kidney damage, the attenuation of kidney tissue damage would serve as a primary efficacy endpoint. core.ac.uk

Biomarkers in such studies could include the levels of specific oxidative stress markers in blood or tissue, as well as functional markers of kidney health.

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamic (PD) studies aim to understand what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. dntb.gov.ua

For this compound, the primary pharmacodynamic effect observed in preclinical models is its antioxidant and anti-lipid peroxidation activity. The measurement of reduced lipid peroxidation in the kidney homogenates of renal failure rats following treatment with this compound serves as a direct pharmacodynamic assessment. nih.gov This demonstrates a direct biochemical effect of the compound on a pathophysiological process within the target organ.

Further pharmacodynamic studies would be necessary to fully elucidate the dose-response relationship and the time course of the effects of this compound in relevant disease models.

Preclinical Pharmacokinetic Research Considerations

The preclinical evaluation of a novel compound such as this compound necessitates a robust understanding of its pharmacokinetic (PK) profile. This involves studying how the organism affects the drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). The primary goal of these early studies is not just to characterize the compound but to establish a foundational dataset that can predict its behavior in humans and guide further development. frontiersin.org

Methodologically, this begins with a series of in vitro and in vivo assays. In vitro systems, such as cell cultures, provide a rapid and reproducible initial screening platform. eurekaselect.com For natural products, which can have variable compositions, establishing a consistent and well-characterized extract or pure compound is a critical first step. nih.gov Following initial screening, animal models are employed to understand the compound's behavior in a complex biological system. frontiersin.orgeurekaselect.com The selection of appropriate animal models is paramount and is influenced by factors such as metabolic similarity to humans and the specific therapeutic target being investigated. nih.gov

Interspecies Differences in Target Affinity and Potency

A significant challenge in preclinical research is the translation of findings from animal models to humans. acs.org This is largely due to interspecies differences in physiology, metabolism, and the molecular targets of the drug. nih.govacs.org The affinity (the strength of binding between a drug and its target) and potency (the amount of drug required to produce an effect) of a compound like this compound can vary significantly between species. basicmedicalkey.comresearchgate.net

Methodologically, assessing these differences involves several key approaches:

Comparative In Vitro Assays: The binding affinity of this compound should be tested against its putative molecular target (e.g., a specific enzyme or receptor) derived from different species, including human, rat, and mouse. acs.orgnih.gov This allows for a direct comparison of how tightly the compound binds to the target orthologues. Any significant variations in binding affinity would suggest potential differences in efficacy or side effects across species.

Cell-Based Potency Assays: Functional assays using cell lines from different species can provide data on the compound's potency. These assays measure the biological response to the drug, offering a more functional perspective than simple binding assays.

Target Expression Levels: The expression levels of the target protein can differ between species and even between different tissues within the same species. nih.gov Quantitative analysis of target expression in relevant tissues from preclinical species and comparison with human tissue data is crucial for contextualizing potency findings.

Failure to account for these interspecies differences can lead to erroneous predictions of a drug's efficacy and safety in humans. For example, a compound that shows high potency in a rodent model may be less effective in humans if its affinity for the human target is lower. acs.orgresearchgate.net

Predictive Modeling for Absorption, Distribution, Metabolism

To streamline the drug development process and reduce reliance on extensive animal testing, computational or in silico models are increasingly used to predict the ADME properties of new chemical entities. longdom.orgpharmajen.com These models use the physicochemical properties of a compound like this compound to forecast its behavior in a biological system. jocpr.com

Key Methodologies Include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific ADME property. jocpr.com By analyzing databases of known compounds, these models can predict properties like gastrointestinal absorption or plasma protein binding for a new molecule based on its structural features.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and dynamic, representing the body as a series of interconnected physiological compartments (organs and tissues). longdom.orgjocpr.com These models integrate data on the compound's physicochemical properties with physiological parameters (e.g., blood flow rates, organ volumes, enzyme concentrations) to simulate the drug's absorption, distribution, and metabolism over time. tandfonline.com PBPK models are particularly useful for extrapolating pharmacokinetics across different species and for predicting drug-drug interactions. jocpr.com

Machine Learning and AI: Modern approaches employ machine learning algorithms, such as graph convolutional neural networks, which are trained on large datasets of experimental ADME data. tandfonline.com These models can identify complex patterns and relationships that are not apparent with traditional methods, leading to more accurate predictions for novel compounds. pharmajen.comtandfonline.com

These predictive tools are vital in the early stages of drug discovery for filtering and prioritizing compounds with favorable pharmacokinetic profiles, thereby optimizing resource allocation and reducing the likelihood of late-stage failures. longdom.orgpharmajen.com

Formulation Development Studies for Research Applications

The way a drug is formulated can significantly impact its solubility, stability, and bioavailability, which in turn affects its performance in preclinical studies. altasciences.comwuxiapptec.com Formulation development for research applications aims to create a delivery system that ensures consistent and adequate exposure of the test compound to the biological system. altasciences.comcrystalpharmatech.com This is distinct from later-stage formulation development which is focused on creating a marketable drug product.

For a natural product like this compound, which may have poor water solubility (a common trait for flavonoids), formulation strategies are critical. altasciences.com The methodologies involved are:

Solubility Enhancement: A primary challenge is often the compound's poor solubility in aqueous solutions. solitekpharma.com Methodologies to address this include:

pH Adjustment: Altering the pH of the formulation vehicle to ionize the compound and increase its solubility. crystalpharmatech.com

Co-solvents: Using a mixture of solvents (e.g., water, ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) to increase the drug's solubility. wuxiapptec.comcrystalpharmatech.com

Surfactants and Cyclodextrins: Employing surfactants to form micelles that encapsulate the drug, or using cyclodextrins which have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with the drug molecule. wuxiapptec.comcrystalpharmatech.com

Vehicle Screening: A systematic screening of various pharmaceutically acceptable vehicles is conducted to find a formulation that can deliver the desired concentration of the compound while being well-tolerated by the animal model. crystalpharmatech.com

Stability and Homogeneity Testing: Once a prototype formulation is developed, it must be tested for stability under relevant storage and experimental conditions. porsolt.com This ensures that the compound does not degrade over time. Homogeneity testing confirms that the drug is evenly distributed throughout the formulation, which is particularly important for suspensions. porsolt.com

Advanced Delivery Systems: For very insoluble compounds, more advanced techniques may be necessary. These can include creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or reducing particle size through nano-milling to create a nanosuspension. altasciences.comcrystalpharmatech.com

The goal of these studies is to develop a simple, stable, and scalable formulation that can be reliably used across various preclinical efficacy and toxicology studies, ensuring that the observed results are due to the compound itself and not a consequence of poor formulation. wuxiapptec.comcrystalpharmatech.com

Advanced Analytical Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The determination of the intricate molecular architecture of Lespedezavirgatol was accomplished through the synergistic use of several high-resolution spectroscopic techniques. These methods probe the atomic and molecular properties of the compound, allowing for a detailed reconstruction of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: ¹H NMR, ¹³C NMR, DEPT135, HSQC, HMBC, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was pivotal in assigning the proton and carbon signals and establishing the connectivity within the molecule.

¹H NMR (Proton NMR) analysis of this compound revealed distinct signals corresponding to its aromatic protons and substituent groups. The spectrum showed signals for two sets of ortho-coupled aromatic protons, indicating the presence of two ortho-tetrasubstituted benzene (B151609) rings. Specifically, four doublets were observed, each integrating to one proton. Additionally, a singlet for a separate aromatic proton, three singlets for three aromatic methoxy (B1213986) groups, and two broad singlets for two phenolic hydroxy groups were identified. researchgate.net

¹³C NMR and DEPT135 spectra provided a count of the carbon atoms and distinguished between methyl, methylene (B1212753), methine, and quaternary carbons. These analyses for this compound indicated the presence of 21 carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiment was instrumental in confirming the presence of methine carbons and the absence of methylene groups in the aromatic regions.

2D NMR Spectroscopy , including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), was crucial for assembling the molecular puzzle.

HSQC correlated the proton signals with their directly attached carbon atoms.

HMBC was used to establish long-range correlations between protons and carbons (typically over two to three bonds). For instance, HMBC correlations were key in placing the methoxy groups by observing cross-peaks between the methoxy protons and their corresponding aromatic carbons. researchgate.net

COSY identified proton-proton couplings within the same spin system, confirming the ortho-coupling relationships in the benzene rings.

While not explicitly detailed in the primary isolation paper, NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the spatial proximity of protons, which can be critical in confirming stereochemistry and the conformation of flexible parts of the molecule.

The collective data from these NMR experiments allowed for the unambiguous assignment of the chemical structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-4 | 7.07 | d | 8.4 |

| H-5 | 6.76 | d | 8.4 |

| H-3 | 7.05 | s | |

| H-4' | 7.43 | d | 8.4 |

| H-5' | 6.75 | d | 8.4 |

| 7-OCH₃ | 4.01 | s | |

| 2'-OCH₃ | 3.86 | s | |

| 3'-OCH₃ | 3.79 | s | |

| 6-OH | 9.76 | br s | |

| 6'-OH | 9.20 | br s |

Data sourced from Chen et al., 2008. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) (ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-2 | 154.5 | C |

| C-3 | 102.1 | CH |

| C-3a | 123.8 | C |

| C-4 | 114.9 | CH |

| C-5 | 111.8 | CH |

| C-6 | 148.2 | C |

| C-7 | 145.7 | C |

| C-7a | 150.1 | C |

| C-1' | 115.2 | C |

| C-2' | 147.5 | C |

| C-3' | 146.9 | C |

| C-4' | 120.3 | CH |

| C-5' | 112.5 | CH |

| C-6' | 152.8 | C |

| 7-OCH₃ | 56.5 | CH₃ |

| 2'-OCH₃ | 56.1 | CH₃ |

| 3'-OCH₃ | 60.9 | CH₃ |

Data sourced from Chen et al., 2008. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/HRESIMS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is particularly powerful as it measures the mass with very high accuracy.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine its elemental composition. The analysis in negative ion mode gave a pseudomolecular ion [M - H]⁻ at an m/z of 399.1074. This high-precision mass measurement allowed for the unambiguous determination of the molecular formula as C₂₁H₁₈O₇. researchgate.net This information is critical and complements the data obtained from NMR spectroscopy to confirm the final structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the electronic system of a molecule, respectively.

IR Spectroscopy of this compound showed absorption bands indicative of hydroxyl groups (around 3400 cm⁻¹) and aromatic rings (around 1600-1450 cm⁻¹). These data confirmed the presence of the phenolic and aromatic functionalities suggested by the NMR data.

UV-Vis Spectroscopy revealed the nature of the conjugated system within this compound. The spectrum exhibited absorption maxima at 214, 253, and 347 nm. researchgate.net This pattern is characteristic of a 2-phenylbenzofuran (B156813) chromophore, providing further evidence for the proposed chemical skeleton.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of pure compounds from complex mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of non-volatile and thermally unstable compounds. In the study of this compound, repeated column chromatography, including HPLC, was essential for its isolation from the n-BuOH-soluble fraction of the plant extract. researchgate.net

While the specific parameters for the HPLC purification of this compound were not detailed in the primary literature, a typical method for the analysis of 2-phenylbenzofurans would involve: